

# In-Depth Technical Guide: 2-Chloro-5,6-dimethylnicotinic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-5,6-dimethylnicotinic acid

Cat. No.: B029067

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CAS Number: 120003-75-0

This technical guide provides a comprehensive overview of **2-Chloro-5,6-dimethylnicotinic acid**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on experimental details and data presentation.

## Chemical and Physical Properties

**2-Chloro-5,6-dimethylnicotinic acid**, also known as 2-chloro-5,6-dimethylpyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of a chlorine atom, two methyl groups, and a carboxylic acid function on the pyridine ring suggests its potential as a versatile intermediate in organic synthesis.

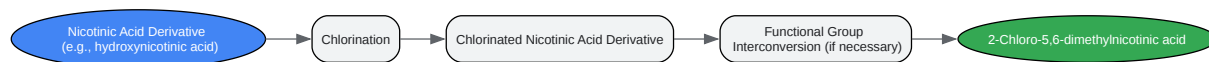
A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
CAS Number	120003-75-0	Internal Database
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>2</sub>	Internal Database
Molecular Weight	185.61 g/mol	Internal Database
Appearance	Yellow Solid	[1]
Solubility	Slightly soluble in water (4.6 g/L at 25 °C)	[2]
Density	1.328 ± 0.06 g/cm <sup>3</sup>	[2]

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Chloro-5,6-dimethylnicotinic acid** are not widely available in the public domain. However, the synthesis of structurally related chloronicotinic acids can provide insights into potential synthetic routes. Common strategies for the synthesis of analogous compounds often involve the chlorination of corresponding hydroxynicotinic acid precursors or the oxidation of chloromethylpyridines.

One general approach for the synthesis of chloronicotinic acids involves the following conceptual workflow:



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Caption: Conceptual workflow for the synthesis of **2-Chloro-5,6-dimethylnicotinic acid**.

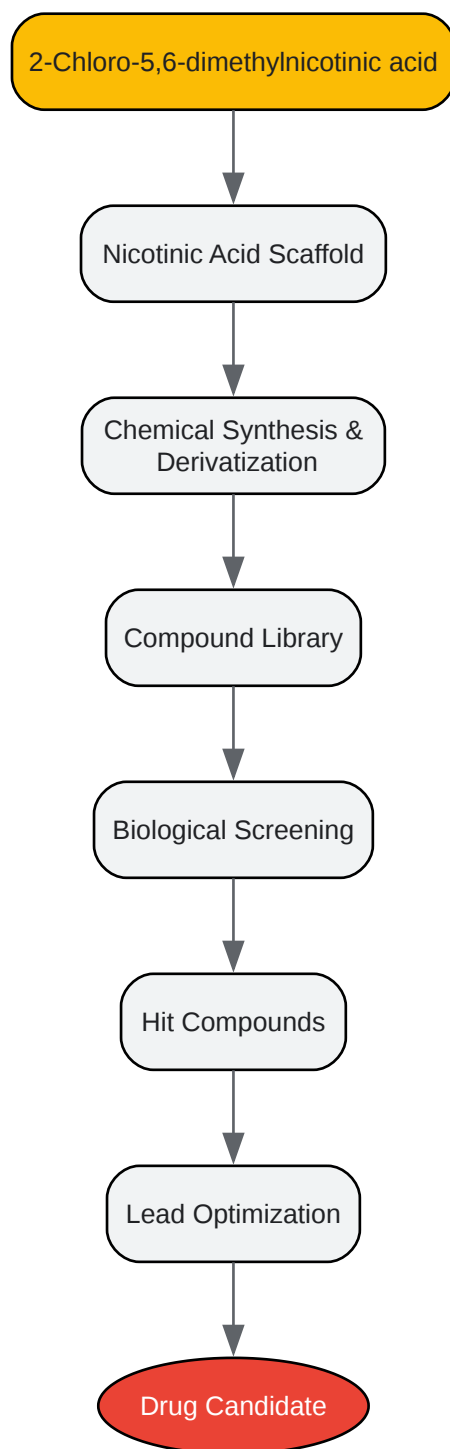
For instance, the synthesis of 2-chloronicotinic acid has been reported through various methods, including the reaction of nicotinic acid N-oxide with phosphoryl chloride or the hydrolysis of 2-chloro-3-cyanopyridine. These methods, while not directly applicable without modification, suggest plausible synthetic strategies that could be adapted for **2-Chloro-5,6-dimethylnicotinic acid**.

## Applications in Research and Drug Development

While specific biological activities or signaling pathway involvements for **2-Chloro-5,6-dimethylnicotinic acid** are not extensively documented, its structural motifs are present in various biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects.

Derivatives of 2-chloronicotinic acid have been investigated for various therapeutic applications, including as intermediates in the synthesis of antibiotics, anti-inflammatory drugs, and herbicides.[3][4] The structural similarity of **2-Chloro-5,6-dimethylnicotinic acid** to these compounds suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is outlined below:



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Caption: Logical workflow for the utility of **2-Chloro-5,6-dimethylnicotinic acid** in drug discovery.

## Conclusion

**2-Chloro-5,6-dimethylnicotinic acid** (CAS: 120003-75-0) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data and biological activity studies are currently limited in publicly accessible literature, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel compounds with diverse applications. Further research is warranted to fully elucidate its synthetic pathways and pharmacological profile.

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## References

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